N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
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Overview
Description
N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline: is a complex organic compound that features a cyano group, an ethyl group, and a fluorophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Cyano Group: The cyano group can be introduced using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. The presence of the oxadiazole ring and the fluorophenyl group suggests it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline would depend on its specific application. In a pharmaceutical context, it might interact with enzymes or receptors, modulating their activity. The cyano group and the fluorophenyl group could play crucial roles in binding to the target molecules, while the oxadiazole ring might contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-cyano-3-ethyl-N-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
- N-cyano-3-ethyl-N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
- N-cyano-3-ethyl-N-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
Uniqueness
N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.
Properties
IUPAC Name |
(3-ethylphenyl)-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-2-13-5-3-8-16(9-13)23(12-20)11-17-21-22-18(24-17)14-6-4-7-15(19)10-14/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNCRLCCSLPEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=NN=C(O2)C3=CC(=CC=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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